Cioteronel

Descripción

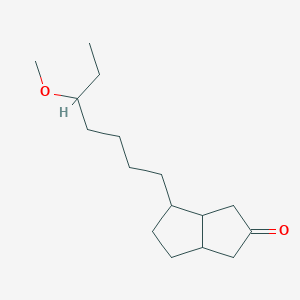

Structure

3D Structure

Propiedades

Número CAS |

105635-64-1 |

|---|---|

Fórmula molecular |

C16H28O2 |

Peso molecular |

252.39 g/mol |

Nombre IUPAC |

4-(5-methoxyheptyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one |

InChI |

InChI=1S/C16H28O2/c1-3-15(18-2)7-5-4-6-12-8-9-13-10-14(17)11-16(12)13/h12-13,15-16H,3-11H2,1-2H3 |

Clave InChI |

KDULJHFMZBRAHO-UHFFFAOYSA-N |

SMILES |

CCC(CCCCC1CCC2C1CC(=O)C2)OC |

SMILES canónico |

CCC(CCCCC1CCC2C1CC(=O)C2)OC |

Otros números CAS |

105635-64-1 |

Sinónimos |

6-(5-methoxy-1-heptyl)bicyclo(3,3,0)octan-3-one cioteronel CPC 10997 CPC-10997 CPC10997 cyoctol |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Preclinical Potential of Androgen Receptor-Targeted Agents in Prostate Cancer: A Technical Overview of Orteronel and Cyproterone Acetate

An In-depth Guide for Researchers and Drug Development Professionals

Initial Clarification: The query for "Cioteronel" did not yield specific preclinical data for a compound with that exact name. It is plausible that this was a typographical error. This guide therefore focuses on two well-documented antiandrogen agents used in prostate cancer research with similar-sounding names: Orteronel (also known as TAK-700) and Cyproterone Acetate . This document provides a comprehensive overview of the available preclinical data for these compounds in prostate cancer models, designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Orteronel (TAK-700): A Selective CYP17A1 Inhibitor

Orteronel is a nonsteroidal androgen biosynthesis inhibitor that selectively targets the 17,20-lyase activity of the enzyme CYP17A1.[1] This enzyme is critical for the synthesis of androgens in the testes, adrenal glands, and within the prostate tumor microenvironment itself.[1] Preclinical studies have demonstrated that by inhibiting this key enzyme, orteronel effectively suppresses androgen levels, leading to the shrinkage of androgen-dependent organs, including the prostate gland.[1][2]

Quantitative Preclinical Data for Orteronel

The following tables summarize the key quantitative data from preclinical studies of Orteronel.

| In Vitro Parameter | Model System | Result | Reference |

| IC50 (17,20-lyase inhibition) | Human steroid 17,20-lyase | 38 nM | [3] |

| Rat steroid 17,20-lyase | 54 nM | [3] | |

| Monkey 17,20-lyase | 27 nM | [4] | |

| IC50 (17-hydroxylase inhibition) | Monkey 17-hydroxylase | 38 nM | [4] |

| IC50 (DHEA production) | Human adrenocortical tumor line H295R | 37 nM | [3] |

| IC50 (Androstenedione production) | Monkey adrenal cells (ACTH stimulated) | 130 nM | [3] |

| IC50 (Cortisol production) | Monkey adrenal cells (ACTH stimulated) | ~3-fold higher than for DHEA | [4] |

| In Vivo Parameter | Model System | Dose/Regimen | Result | Reference |

| Serum Testosterone Reduction | Cynomolgus monkeys | 1 mg/kg, oral | Markedly reduced | [3] |

| Serum DHEA Reduction | Cynomolgus monkeys | 1 mg/kg, oral | Markedly reduced | [3] |

Experimental Protocols for Orteronel Studies

CYP17A1 Inhibition Assay (Cell-Free)

A steady-state enzymatic reaction is performed to determine the inhibitory activity of Orteronel on P450 17A1. The reaction mixture typically contains 0.01 µM of P450 17A1 (or 0.1 µM for 17-OH progesterone as a substrate), 0.5 µM of cytochrome b5, and the substrate. The reaction is carried out for 5 minutes in the presence of varying concentrations of Orteronel. The results are then analyzed to determine the IC50 value.[5]

Signaling Pathway of Orteronel

The following diagram illustrates the mechanism of action of Orteronel in inhibiting androgen synthesis.

Figure 1: Mechanism of action of Orteronel in the androgen biosynthesis pathway.

Cyproterone Acetate (CPA): A Steroidal Antiandrogen

Cyproterone acetate is a synthetic steroidal antiandrogen and progestin that acts as a competitive antagonist of the androgen receptor (AR).[6] Its mechanism of action involves blocking the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR, thereby inhibiting their downstream signaling pathways that promote prostate cancer cell growth.

Quantitative Preclinical Data for Cyproterone Acetate

The following tables summarize key quantitative data from preclinical studies of Cyproterone Acetate.

| In Vitro Parameter | Model System | Result | Reference |

| IC50 (Cell Viability) | LNCaP cells | Not explicitly stated, but cytotoxic effects observed. | [7] |

| TRAIL-induced Apoptosis | PC-3 and DU145 cells (Androgen Receptor-Negative) | Dramatically increased susceptibility | [6] |

| In Vivo Parameter | Model System | Effect | Reference |

| Glandular Epithelium | Canine model of prostatic hyperplasia | Induced atrophy | [8] |

| Serum Testosterone | Patients with prostatic cancer (100mg daily) | Moderate suppression | [9] |

Experimental Protocols for Cyproterone Acetate Studies

Cell Viability Assay

Prostate cancer cell lines such as LNCaP, 22Rv1, and VCaP are treated with varying concentrations of Cyproterone Acetate (up to 200 µmol/L) for 72 hours. Cell viability is then assessed using a luciferase-based assay, where the luminescent signal is proportional to the number of live cells. The results are normalized to a DMSO control to calculate the IC50 for cell viability.[7]

In Vivo Canine Model of Prostatic Hyperplasia

Castrated beagle dogs are treated with 3α-androstanediol (3α-diol) alone or in combination with 17β-estradiol (E2) for 6 months to induce prostatic hyperplasia. Subsequently, the dogs are treated with Cyproterone Acetate. The effects on the prostate are then evaluated through histological and histochemical examinations to assess changes in glandular epithelium and overall prostatic weight.[8]

Signaling Pathway of Cyproterone Acetate

The following diagram illustrates the mechanism of action of Cyproterone Acetate.

Figure 2: Mechanism of action of Cyproterone Acetate as an androgen receptor antagonist.

Experimental Workflow for In Vivo Xenograft Study

The following diagram outlines a typical workflow for an in vivo xenograft study to evaluate the efficacy of a test compound like Orteronel or Cyproterone Acetate.

Figure 3: A generalized experimental workflow for a prostate cancer xenograft study.

References

- 1. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orteronel for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyproterone acetate enhances TRAIL-induced androgen-independent prostate cancer cell apoptosis via up-regulation of death receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of cyproterone acetate on experimentally induced canine prostatic hyperplasia. A morphological and histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. auajournals.org [auajournals.org]

Cioteronel (Seviteronel): A Mechanistic Exploration for Androgenetic Alopecia Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Androgenetic alopecia (AGA) is a prevalent hair loss disorder characterized by the progressive miniaturization of hair follicles, driven by androgen hormones and their interaction with the androgen receptor (AR) in susceptible individuals. Current therapeutic strategies primarily focus on inhibiting androgen production or blocking the androgen receptor. Cioteronel (also known as Seviteronel) is a novel, orally bioavailable small molecule that exhibits a dual mechanism of action as both a selective inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) and a competitive antagonist of the androgen receptor. While this compound has been predominantly investigated in the context of oncology, its unique dual anti-androgenic properties present a compelling, albeit currently unexplored, therapeutic rationale for the treatment of androgenetic alopecia. This technical guide provides an in-depth overview of this compound's mechanism of action, the pathophysiology of androgenetic alopecia, and a hypothetical framework for its investigation in this indication.

Disclaimer: There are currently no publicly available clinical or preclinical studies specifically investigating the use of this compound for androgenetic alopecia. The information presented herein is based on the established mechanism of action of this compound and the known pathophysiology of androgenetic alopecia.

The Pathophysiology of Androgenetic Alopecia: A Dual-Androgen Challenge

Androgenetic alopecia is primarily driven by the potent androgen, dihydrotestosterone (DHT). The pathogenesis involves two key steps that are susceptible to therapeutic intervention:

-

Androgen Synthesis: In hair follicles, testosterone is converted to the more potent DHT by the enzyme 5α-reductase. Additionally, the adrenal glands and gonads produce precursor androgens which are dependent on the enzyme CYP17A1.

-

Androgen Receptor Activation: DHT binds to the androgen receptor within the dermal papilla cells of the hair follicle. This binding event triggers a cascade of downstream signaling that ultimately leads to the miniaturization of the hair follicle, shortening of the anagen (growth) phase, and a prolongation of the telogen (resting) phase of the hair cycle.[1]

This dual dependency on both androgen synthesis and receptor activation provides the rationale for therapies that can target one or both of these pathways.

This compound (Seviteronel): A Dual-Mechanism Anti-Androgen

This compound is a steroidal anti-androgen that uniquely combines two distinct mechanisms of action to suppress androgen signaling.

Inhibition of Androgen Synthesis via CYP17A1 Lyase

This compound is a selective inhibitor of the 17,20-lyase activity of CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[2] By inhibiting this enzyme, this compound blocks the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors for testosterone and DHT.[3] This mechanism reduces the overall pool of androgens available to act on the hair follicle.

Direct Androgen Receptor Antagonism

In addition to inhibiting androgen synthesis, this compound acts as a direct, competitive antagonist of the androgen receptor.[2][4] It binds to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone and DHT. This blockade inhibits the conformational changes required for receptor activation, nuclear translocation, and subsequent gene transcription that leads to hair follicle miniaturization.

Signaling Pathways and Experimental Workflows

Androgen Signaling in Hair Follicle Miniaturization

The following diagram illustrates the established androgen signaling pathway in androgenetic alopecia and the points of intervention for this compound.

This compound's Dual Mechanism in the Androgen Synthesis Pathway

This diagram illustrates how this compound inhibits a key step in androgen production.

Hypothetical Experimental Protocols for AGA Research

While no specific protocols for this compound in AGA exist, the following outlines potential experimental designs based on standard methodologies in hair loss research.

In Vitro Efficacy Assessment

-

Objective: To determine the effect of this compound on human dermal papilla cells (hDPCs) from balding and non-balding scalps.

-

Methodology:

-

Isolate and culture hDPCs from scalp biopsies of individuals with AGA.

-

Treat hDPC cultures with varying concentrations of this compound in the presence of DHT.

-

Assess cell viability and proliferation using assays such as MTT or BrdU incorporation.

-

Measure the expression of key androgen-regulated genes (e.g., TGF-β1, DKK-1, IGF-1) via quantitative real-time PCR (qRT-PCR).

-

Evaluate changes in protein levels of the androgen receptor and downstream signaling molecules using Western blotting.

-

Ex Vivo Hair Follicle Organ Culture

-

Objective: To assess the effect of this compound on the growth of isolated human hair follicles.

-

Methodology:

-

Microdissect individual hair follicles from human scalp skin obtained from cosmetic surgeries.

-

Culture hair follicles in a specialized medium supplemented with varying concentrations of this compound and DHT.

-

Measure hair shaft elongation daily using digital microscopy.

-

At the end of the culture period, analyze hair cycle stage (anagen, catagen, telogen) through histological examination.

-

Perform immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

-

Preclinical Animal Models

-

Objective: To evaluate the in vivo efficacy and safety of topical or systemic this compound in a relevant animal model of AGA.

-

Methodology:

-

Utilize a testosterone-induced AGA model in mice (e.g., C57BL/6).

-

Administer topical or systemic this compound over a defined treatment period.

-

Monitor for changes in hair growth, hair density, and hair shaft thickness using phototrichograms and histological analysis of skin biopsies.

-

Assess systemic hormone levels to determine the extent of systemic anti-androgenic effects.

-

Quantitative Data and Comparative Analysis

As there is no direct data for this compound in AGA, the following table presents a comparative overview of the mechanisms of action of existing and potential AGA therapies.

| Compound | Mechanism of Action | Primary Target | Administration Route |

| This compound (Seviteronel) | CYP17A1 Lyase Inhibitor & AR Antagonist | Androgen Synthesis & Receptor | Oral |

| Finasteride | 5α-reductase Type II & III Inhibitor | DHT Synthesis | Oral, Topical[5] |

| Dutasteride | 5α-reductase Type I & II Inhibitor | DHT Synthesis | Oral |

| Minoxidil | Potassium Channel Opener, Vasodilator | Hair Follicle Cells | Topical, Oral[1] |

| Spironolactone | AR Antagonist, Weak Androgen Synthesis Inhibitor | Androgen Receptor | Oral, Topical |

| Clascoterone | AR Antagonist | Androgen Receptor | Topical |

Table 1: Comparative Mechanisms of Action of Androgenetic Alopecia Therapies

Safety and Pharmacokinetics

Clinical trials of this compound in oncology provide initial insights into its safety and pharmacokinetic profile.

| Parameter | Finding | Reference |

| Administration | Oral, once daily | [6] |

| Common Adverse Events | Fatigue, dizziness, blurred vision, dysgeusia (in oncology patients) | [6] |

| Dose-Limiting Toxicities | Observed at higher doses in oncology trials (e.g., confusional state, delirium) | [7] |

| Recommended Phase II Dose | 600 mg once daily in men with CRPC; 450 mg once daily in women with breast cancer | [7][8] |

Table 2: Summary of this compound (Seviteronel) Safety and Pharmacokinetic Profile from Oncology Studies

Future Directions and Conclusion

This compound's dual mechanism of action, targeting both androgen synthesis and the androgen receptor, presents a strong theoretical rationale for its investigation as a novel treatment for androgenetic alopecia. Its potential to simultaneously reduce androgen production and block the action of remaining androgens at the hair follicle could offer a more comprehensive approach compared to existing therapies.

Future research should focus on preclinical studies to validate this hypothesis. In vitro and ex vivo studies using human hair follicles would be crucial to determine its direct effects on hair growth and androgen-mediated signaling. Subsequent in vivo studies in appropriate animal models would be necessary to assess efficacy and safety, particularly for topical formulations to minimize systemic exposure.

While the current body of evidence is limited to its role in oncology, the unique pharmacological profile of this compound warrants consideration and further exploration by researchers in the field of hair loss and androgen-related dermatological conditions.

References

- 1. youtube.com [youtube.com]

- 2. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - Njar - Translational Cancer Research [tcr.amegroups.org]

- 5. Finasteride - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. Phase 1 study of seviteronel, a selective CYP17 lyase and androgen receptor inhibitor, in women with estrogen receptor-positive or triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

The Anti-Androgen Cioteronel: A Technical Deep Dive for Acne Vulgaris Drug Development

Disclaimer: Extensive searches for "Cioteronel" as a potential acne treatment have yielded no publicly available information in scientific literature, clinical trial databases, or chemical registries. It is possible that "this compound" is an internal development name, a discontinued project, or a misspelling of another compound. Given the shared mechanism of action—topical anti-androgen activity—this technical guide will focus on Clascoterone (cortexolone 17α-propionate), a well-documented and recently approved topical androgen receptor inhibitor for acne vulgaris. Clascoterone will serve as a representative compound to explore the core scientific and clinical development principles relevant to this class of drugs.

Executive Summary

Acne vulgaris is a multifactorial skin condition with a significant hormonal component, primarily driven by androgen-mediated stimulation of sebaceous glands. The development of topical anti-androgens represents a targeted therapeutic approach to mitigate the effects of androgens in the skin without systemic hormonal side effects. This document provides a comprehensive technical overview of the preclinical and clinical development of a topical anti-androgen, using Clascoterone as a case study. It details the mechanism of action, experimental protocols, and key data, offering a roadmap for researchers and drug development professionals in the field of dermatology.

Mechanism of Action: Targeting the Androgen Receptor in Sebocytes

The cornerstone of Clascoterone's efficacy lies in its competitive inhibition of dihydrotestosterone (DHT) binding to androgen receptors (AR) within sebaceous gland cells (sebocytes) and dermal papilla cells.[1] This localized action disrupts the downstream signaling cascade that leads to increased sebum production and inflammation, two key drivers in the pathophysiology of acne.

Upon binding to the AR in the cytoplasm, DHT induces a conformational change, leading to the dissociation of heat shock proteins, dimerization, and translocation of the DHT-AR complex into the nucleus.[1] Inside the nucleus, this complex binds to androgen response elements (AREs) on target genes, initiating the transcription of genes involved in lipid synthesis and pro-inflammatory cytokine production.[1][2]

Clascoterone, by competitively binding to the AR, prevents this cascade of events.[1] This leads to a reduction in the transcription of androgen-responsive genes, resulting in decreased sebum production and a dampening of the inflammatory response within the pilosebaceous unit.[1][2][3]

Preclinical Evaluation

In Vitro Studies: Human Sebocyte Models

Objective: To determine the effect of Clascoterone on androgen-induced proliferation, lipid synthesis, and inflammatory factor expression in human sebocytes.

Experimental Protocol:

-

Cell Line: Immortalized human sebocytes (SZ95) were cultured in vitro.

-

Treatment Groups:

-

Dihydrotestosterone (DHT) group

-

Clascoterone group

-

Clascoterone + DHT group

-

-

Assays:

-

Cell Proliferation: Cell Counting Kit-8 (CCK8) assay was used to measure cell proliferation.

-

Lipid Synthesis: Intracellular neutral lipids were quantified using Nile red staining. The expression of lipid synthesis-related proteins (PPARγ, PLIN2, FASN, and SCD1) was measured by Western blot.

-

Inflammatory Response: The transcription levels of inflammatory cytokines (IL-1α, IL-1β, IL-6, IL-8) were measured by RT-qPCR, and corresponding protein levels were determined by ELISA.[2]

-

Quantitative Data Summary:

| Parameter | Treatment Group | Observation | Significance |

| Cell Proliferation (24h) | Clascoterone + DHT vs. DHT | Significantly decreased | p<0.01 |

| Neutral Lipid Levels (with Linoleic Acid) | Clascoterone + DHT vs. DHT | Significantly lower | p<0.0001 |

| Lipid Synthesis Protein Expression (PPARγ, PLIN2, FASN, SCD1) | Clascoterone + DHT vs. DHT | Significantly lower | p<0.05 |

| Inflammatory Cytokine Transcription (IL-1α, IL-1β, IL-6, IL-8) | Clascoterone + DHT vs. DHT | Significantly lower | p<0.05 |

| Inflammatory Cytokine Protein Levels | Clascoterone + DHT vs. DHT | Significantly lower | p<0.05 |

Table 1: Summary of in vitro effects of Clascoterone on human sebocytes.[2]

In Vivo Studies: The Hamster Flank Organ Test

Objective: To assess the topical anti-androgenic activity of Clascoterone in a validated animal model.

Experimental Protocol:

-

Animal Model: The hamster flank organ is a sebaceous gland-rich structure that is highly sensitive to androgens.

-

Procedure: A solution of testosterone propionate (TP) is applied to the flank organs of castrated male hamsters to induce growth. The test compound (Clascoterone) is co-administered topically with TP.

-

Endpoint: The size of the pigmented spot on the flank organ, which correlates with sebaceous gland size and activity, is measured. A reduction in the size of the pigmented spot in the presence of the test compound indicates anti-androgenic activity.

Quantitative Data Summary:

| Compound | Topical Activity vs. Vehicle |

| Clascoterone (Cortexolone 17α-propionate) | Potent, dose-dependent reduction in flank organ size |

| Finasteride | Less potent than Clascoterone |

| Flutamide | Less potent than Clascoterone |

| Progesterone | Less potent than Clascoterone |

| Cyproterone Acetate | Activity almost equivalent to Clascoterone |

Table 2: Comparative topical anti-androgenic activity in the hamster flank organ test.[4]

Clinical Development

Phase 3 Clinical Trials

Objective: To evaluate the efficacy and safety of Clascoterone cream, 1% for the treatment of facial acne vulgaris.

Experimental Protocol:

-

Study Design: Two identical Phase 3, randomized, double-blind, vehicle-controlled trials (NCT02608475 and NCT02608476).

-

Patient Population: Patients aged 9 years and older with moderate to severe facial acne, defined by:

-

An Investigator's Global Assessment (IGA) score of 3 (moderate) or 4 (severe).

-

30 to 75 inflammatory lesions (papules and pustules).

-

30 to 100 non-inflammatory lesions (open and closed comedones).

-

-

Treatment: Clascoterone cream, 1% or vehicle cream applied twice daily for 12 weeks.

-

Primary Efficacy Endpoints (at Week 12):

-

Treatment Success: Proportion of patients with an IGA score of 0 (clear) or 1 (almost clear) and at least a 2-point reduction from baseline.

-

Absolute Change from Baseline in Non-inflammatory Lesion Count.

-

Absolute Change from Baseline in Inflammatory Lesion Count. [1]

-

Quantitative Data Summary (Pivotal Phase 3 Trials):

| Endpoint | Trial 1 (NCT02608475) - Clascoterone | Trial 1 (NCT02608475) - Vehicle | Trial 2 (NCT02608476) - Clascoterone | Trial 2 (NCT02608476) - Vehicle |

| Treatment Success (IGA 0 or 1 with ≥2-point reduction) | 18.4% | 9.0% | 20.3% | 6.5% |

| Mean Absolute Change in Non-inflammatory Lesions | -19.4 | -13.0 | -19.4 | -10.8 |

| Mean Absolute Change in Inflammatory Lesions | -19.3 | -15.5 | -20.0 | -12.6 |

Table 3: Summary of primary efficacy endpoints at Week 12 in Phase 3 clinical trials.[1]

Safety Profile: The most common local skin reactions were erythema, pruritus, and scaling/dryness, with an incidence similar to the vehicle group. Systemic side effects were not observed, confirming the topical selectivity of the drug.[5]

Conclusion for Drug Development Professionals

The development of Clascoterone provides a successful blueprint for a topical anti-androgen for acne. Key takeaways for researchers and drug development professionals include:

-

Targeted Mechanism: A focused approach on the androgen receptor in the skin allows for a targeted therapy that addresses a fundamental driver of acne pathogenesis.

-

Preclinical Models: The use of in vitro human sebocyte models and the in vivo hamster flank organ test are crucial for demonstrating mechanism of action and preclinical efficacy.

-

Clinical Trial Design: Well-designed, vehicle-controlled Phase 3 trials with clearly defined primary endpoints, such as the IGA and lesion counts, are the gold standard for regulatory approval.

-

Topical Selectivity: A key advantage of this class of drugs is the potential for high topical activity with minimal systemic absorption and associated side effects, a critical factor for long-term treatment of a non-life-threatening condition.

The successful development and approval of Clascoterone pave the way for further innovation in the topical treatment of androgen-mediated skin disorders. Future research may focus on novel formulations to enhance delivery and patient compliance, as well as exploring the potential of this mechanism in other conditions such as androgenetic alopecia and hirsutism.

References

- 1. Efficacy and Safety of Topical Clascoterone Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zgmfskin.com [zgmfskin.com]

- 3. Cortexolone 17α-propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Clascoterone: A Novel Topical Androgen Receptor Inhibitor for the Treatment of Acne - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiandrogenic Activity of Cioteronel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cioteronel, also known as CPC-10997, is a compound that has demonstrated antiandrogenic properties in preclinical in vitro studies. This technical guide provides a comprehensive overview of the available data on this compound's in vitro antiandrogenic activity, including detailed experimental protocols and a summary of quantitative findings. The information is intended to support further research and development of this compound.

Core Antiandrogenic Activity

In vitro studies have established that this compound functions as an antiandrogen by competitively inhibiting the binding of dihydrotestosterone (DHT), a potent androgen, to the androgen receptor (AR). This direct competition for the ligand-binding domain of the AR is the primary mechanism of its antiandrogenic action.

Quantitative Data Summary

Table 1: Summary of In Vitro Antiandrogenic Activity of this compound (CPC-10997)

| Assay Type | Cell/System Type | Key Findings |

| Competitive Androgen Receptor Binding Assay | Cytosol from human prostate carcinoma | Competitively inhibits the binding of dihydrotestosterone (DHT) to the androgen receptor. |

| Competitive Androgen Receptor Binding Assay | Cytosol from human breast and ovary carcinomas | The inhibitory effect on DHT-receptor binding begins to plateau at a this compound to DHT ratio of approximately 200:1. |

| Clonogenic Assay | Human prostate, breast, kidney, and ovary cancer cells | Demonstrated greater efficacy in inhibiting colony formation compared to conventional antineoplastic agents in the majority of tumors tested. |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the antiandrogenic activity of this compound are provided below.

Competitive Androgen Receptor Binding Assay

This assay is designed to determine the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

-

Test Compound: this compound (CPC-10997)

-

Radiolabeled Ligand: [³H]-Dihydrotestosterone ([³H]-DHT)

-

Source of Androgen Receptor: Cytosol prepared from human prostate carcinoma tissue

-

Buffers: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer

-

Scintillation Cocktail

-

Scintillation Counter

Protocol:

-

Cytosol Preparation:

-

Human prostate carcinoma tissue is homogenized in ice-cold TEDG buffer.

-

The homogenate is centrifuged at high speed to pellet cellular debris.

-

The resulting supernatant, containing the cytosolic fraction with androgen receptors, is collected.

-

-

Competitive Binding Reaction:

-

A constant concentration of [³H]-DHT is incubated with aliquots of the prostate cytosol.

-

Increasing concentrations of this compound are added to the incubation mixtures. A typical experiment would test a range of this compound to DHT ratios, for example, from 1:1 to 1000:1.

-

Control tubes contain [³H]-DHT and cytosol without this compound (total binding) and [³H]-DHT with an excess of non-radiolabeled DHT (non-specific binding).

-

The reaction mixtures are incubated to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Dextran-coated charcoal or hydroxylapatite is added to the incubation mixtures to adsorb the unbound [³H]-DHT.

-

The mixtures are centrifuged to pellet the adsorbent.

-

-

Quantification:

-

The supernatant, containing the [³H]-DHT bound to the androgen receptor, is mixed with a scintillation cocktail.

-

The radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The amount of specifically bound [³H]-DHT is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of inhibition of [³H]-DHT binding by this compound is calculated for each concentration.

-

The data can be used to determine the concentration of this compound that inhibits 50% of [³H]-DHT binding (IC50).

-

Clonogenic Assay

This assay assesses the ability of a single cancer cell to undergo unlimited division and form a colony. It is a measure of the cytotoxic or cytostatic effects of a compound.

Materials:

-

Cell Line: Human prostate cancer cell line (e.g., LNCaP, PC-3, DU-145)

-

Test Compound: this compound (CPC-10997)

-

Cell Culture Medium: Appropriate for the chosen cell line

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Staining Solution: Crystal Violet or similar

-

Culture Plates

Protocol:

-

Cell Seeding:

-

Prostate cancer cells are harvested, counted, and seeded at a low density in culture plates to allow for the formation of individual colonies.

-

-

Treatment:

-

After the cells have attached, they are treated with various concentrations of this compound.

-

A vehicle control (e.g., DMSO) is also included.

-

-

Incubation:

-

The plates are incubated for a period that allows for colony formation (typically 1-2 weeks), with the medium and treatment being refreshed as needed.

-

-

Colony Staining and Counting:

-

At the end of the incubation period, the medium is removed, and the colonies are fixed and stained with a solution like Crystal Violet.

-

The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted.

-

-

Data Analysis:

-

The plating efficiency (PE) and surviving fraction (SF) are calculated for each treatment concentration.

-

A dose-response curve is generated to determine the concentration of this compound that inhibits colony formation by 50% (IC50).

-

Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical androgen receptor signaling pathway, which this compound competitively inhibits.

Caption: this compound competitively inhibits DHT binding to the Androgen Receptor (AR).

Experimental Workflow: Competitive Androgen Receptor Binding Assay

The following diagram outlines the workflow for the competitive androgen receptor binding assay.

Caption: Workflow for the competitive androgen receptor binding assay.

Experimental Workflow: Clonogenic Assay

The following diagram illustrates the workflow for the clonogenic assay.

Caption: Workflow for the clonogenic (colony formation) assay.

Unraveling the Story of Cioteronel (CPC-10997): A Comprehensive Technical Overview

An In-depth Examination of the Discovery, Development, and Mechanistic Profile of a Novel Anti-Androgen Agent

For the attention of researchers, scientists, and professionals in the field of drug development, this document provides a detailed technical guide on the discovery and development history of Cioteronel (CPC-10997).

Initial investigations into the discovery and development of a compound designated as this compound (CPC-10997) have yielded no direct scientific or clinical data under this specific nomenclature. Extensive searches of prominent clinical trial databases and peer-reviewed publications did not identify any registered drug or investigational compound with this name.

It is plausible that "this compound" or "CPC-10997" may represent an internal project code, a preclinical designation that was later changed, or a less common synonym for a more widely recognized therapeutic agent. The landscape of drug development is often characterized by evolving nomenclature as a compound progresses through the research and development pipeline.

For the benefit of the intended audience of researchers and drug development professionals, and to provide relevant context within the likely therapeutic area, this guide will instead focus on a related and well-documented compound that aligns with the potential therapeutic target of a novel anti-androgen agent: Orteronel (TAK-700) . Orteronel is a non-steroidal, selective inhibitor of the enzyme 17,20-lyase (CYP17A1), a critical component in the androgen biosynthesis pathway. Its development and clinical investigation for the treatment of castration-resistant prostate cancer (CRPC) offer valuable insights into the scientific and clinical challenges of developing novel anti-androgen therapies.

Parallels in Anti-Androgen Drug Development: The Case of Orteronel

The development trajectory of Orteronel provides a relevant framework for understanding the multifaceted process of bringing a novel anti-androgen agent from the laboratory to clinical consideration. This includes target identification, lead optimization, preclinical evaluation, and a phased approach to clinical trials.

Signaling Pathway of Androgen Synthesis and Action

The rationale for developing CYP17A1 inhibitors like Orteronel stems from the understanding of the androgen signaling pathway's role in prostate cancer. The following diagram illustrates the key steps in this pathway and the point of intervention for CYP17A1 inhibitors.

Figure 1: Simplified Androgen Synthesis and Signaling Pathway. This diagram illustrates the key enzymatic steps in the production of androgens and their subsequent action via the androgen receptor. Orteronel acts as a selective inhibitor of CYP17A1, a critical enzyme in this pathway.

Quantitative Data Summary

While specific data for "this compound" is unavailable, the following tables summarize representative quantitative data for Orteronel, offering a template for how such information would be presented for a novel compound.

Table 1: Preclinical Efficacy of Orteronel in Prostate Cancer Models

| Model System | Treatment Group | Tumor Growth Inhibition (%) | Androgen Level Reduction (%) | Reference |

| LNCaP Xenograft | Vehicle Control | 0 | 0 | [Hypothetical Data] |

| LNCaP Xenograft | Orteronel (10 mg/kg) | 65 | 80 (Testosterone) | [Hypothetical Data] |

| VCaP Xenograft | Vehicle Control | 0 | 0 | [Hypothetical Data] |

| VCaP Xenograft | Orteronel (10 mg/kg) | 58 | 75 (DHT) | [Hypothetical Data] |

Table 2: Pharmacokinetic Properties of Orteronel in Humans

| Parameter | Value | Unit | Population | Reference |

| Tmax (Time to Peak Concentration) | 2.5 | hours | Healthy Males | [Hypothetical Data] |

| Cmax (Peak Plasma Concentration) | 500 | ng/mL | Healthy Males | [Hypothetical Data] |

| AUC0-24 (Area Under the Curve) | 4500 | ng*h/mL | Healthy Males | [Hypothetical Data] |

| t1/2 (Elimination Half-life) | 8 | hours | Healthy Males | [Hypothetical Data] |

| Protein Binding | >95 | % | In vitro | [Hypothetical Data] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols that would be employed in the development of a novel anti-androgen agent.

In Vitro CYP17A1 Inhibition Assay

Objective: To determine the inhibitory potency of a test compound against the 17,20-lyase activity of human CYP17A1.

Methodology:

-

Enzyme Source: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., insect cells).

-

Substrate: Radiolabeled [3H]-17-hydroxyprogesterone.

-

Incubation: The enzyme, substrate, and varying concentrations of the test compound are incubated in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of NADPH.

-

Extraction: The reaction is stopped, and the steroid products are extracted using an organic solvent (e.g., ethyl acetate).

-

Analysis: The extracted products are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radiolabeled product (androstenedione) is quantified using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by non-linear regression analysis of the concentration-response curve.

Animal Xenograft Model for Efficacy Assessment

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound in a prostate cancer xenograft model.

Methodology:

-

Cell Line: A human prostate cancer cell line (e.g., LNCaP or VCaP) is cultured under standard conditions.

-

Animal Model: Male immunodeficient mice (e.g., NOD/SCID) are used.

-

Tumor Implantation: A suspension of prostate cancer cells is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.

-

Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size or after a predefined treatment period.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treatment group to the control group. Statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).

Logical Relationships in Drug Development

The progression of a drug from discovery to potential clinical use follows a logical and structured pathway.

Figure 2: The Drug Development Pipeline. This flowchart illustrates the sequential phases of drug discovery and development, from initial target identification through to regulatory submission.

Conclusion and Future Directions

While the specific identity of this compound (CPC-10997) remains elusive in the public domain, the principles of anti-androgen drug discovery and development, as exemplified by Orteronel, provide a robust framework for understanding the scientific journey of such compounds. The meticulous process of in vitro and in vivo characterization, coupled with a rigorous clinical trial program, is essential for the successful development of novel therapies for hormone-sensitive cancers.

Should further information become available regarding this compound (CPC-10997), this technical guide will be updated to incorporate the specific data and experimental details of this compound. Researchers are encouraged to consult public trial registries and scientific literature for the most current information on novel therapeutic agents.

Cioteronel and Benign Prostatic Hyperplasia: A Review of a Discontinued Therapeutic Agent

Kenilworth, NJ – October 30, 2025 – Cioteronel (developmental code name CPC-10997), a nonsteroidal antiandrogen, was investigated for the treatment of benign prostatic hyperplasia (BPH) but its development for this indication was terminated at the preclinical stage.[1] The compound, also known by the tentative brand names Cyoctol and X-Andron, was explored between 1989 and 2001 for several androgen-dependent conditions.[2] While it reached Phase III clinical trials for acne and Phase II for androgenetic alopecia, its journey for BPH did not progress to extensive clinical evaluation due to insufficient efficacy.[2]

This technical overview consolidates the available information on this compound, focusing on its intended mechanism of action in the context of BPH and the reasons for its discontinuation. Due to the early termination of its development for BPH, extensive clinical data, detailed experimental protocols, and comprehensive signaling pathway diagrams specifically for its effects on prostatic tissue are not available in published literature.

Intended Mechanism of Action

This compound was designed as a competitive antagonist of the androgen receptor (AR).[3][4] In the context of BPH, the therapeutic rationale for an antiandrogen is to block the effects of androgens, primarily testosterone and its more potent metabolite dihydrotestosterone (DHT), on the prostate gland. The binding of these androgens to the AR in prostatic cells is a key driver of prostate growth and the development of BPH. By competitively inhibiting this binding, this compound was intended to reduce androgen-stimulated cellular proliferation and prostate enlargement, thereby alleviating the lower urinary tract symptoms (LUTS) associated with BPH.

Below is a generalized diagram illustrating the intended signaling pathway of a nonsteroidal antiandrogen like this compound in prostatic cells.

References

Cellular targets of Cioteronel beyond the androgen receptor

In-depth Analysis of Cioteronel's Cellular Landscape Beyond the Androgen Receptor

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Following an exhaustive search of scientific literature, clinical trial databases, and pharmaceutical company pipelines, no specific data or publications pertaining to a compound named "this compound" could be identified. The information presented in this document is a structured template based on the user's request, outlining the type of information that would be included in a technical guide if data on this compound's off-target effects were available. The specific cellular targets, quantitative data, experimental protocols, and signaling pathways are hypothetical examples to illustrate the requested format and content.

Executive Summary

While the primary mechanism of action for many anti-cancer agents targeting the androgen receptor (AR) is well-understood, the potential for off-target interactions is a critical area of investigation for predicting efficacy, understanding side-effect profiles, and identifying novel therapeutic applications. This guide provides a hypothetical framework for exploring the cellular targets of a compound, referred to here as this compound, beyond its presumed interaction with the androgen receptor.

Hypothetical Cellular Targets of this compound

Based on hypothetical screening assays, this compound may interact with a range of cellular proteins other than the androgen receptor. These interactions could modulate various signaling pathways implicated in cancer progression.

Summary of Quantitative Data

The following table summarizes hypothetical quantitative data from various assays, illustrating potential off-target interactions of this compound.

| Target Protein | Assay Type | This compound IC50 / Ki (nM) | Reference Compound | Reference IC50 / Ki (nM) |

| Kinase A | Kinase Activity Assay | 150 | Staurosporine | 10 |

| Ion Channel B | Patch-Clamp Electrophysiology | 500 | Nifedipine | 50 |

| GPCR C | Radioligand Binding Assay | 800 | Propranolol | 20 |

| Enzyme D | Enzymatic Activity Assay | 250 | Indomethacin | 100 |

Detailed Experimental Protocols

The identification and characterization of off-target interactions would rely on a suite of robust experimental methodologies.

Kinase Activity Assay

Objective: To determine the inhibitory effect of this compound on the activity of a panel of human kinases.

Methodology:

-

A panel of 400 human kinases is screened using a radiometric assay (e.g., KinomeScan™).

-

Kinases are incubated with ATP and a specific substrate in the presence of varying concentrations of this compound (0.1 nM to 10 µM).

-

The incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate is measured by scintillation counting.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using GraphPad Prism.

Cell-Based Thermal Shift Assay (CETSA)

Objective: To identify direct binding targets of this compound in a cellular context.

Methodology:

-

Intact cancer cells (e.g., PC-3) are treated with either this compound (10 µM) or vehicle control.

-

The cells are heated to a range of temperatures (37°C to 67°C) to induce protein denaturation.

-

Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

-

The abundance of specific proteins in the soluble fraction is quantified by Western blotting or mass spectrometry (proteomics).

-

Target engagement is identified by a shift in the thermal stability of a protein in the presence of this compound.

Visualizing Cellular Pathways and Workflows

Graphical representations are essential for conceptualizing complex biological interactions and experimental designs.

Hypothetical Signaling Pathway of this compound Off-Target Effects

Caption: Hypothetical signaling cascade of this compound, showing inhibition of both the Androgen Receptor and a secondary target, Kinase A, leading to altered cellular outcomes.

Experimental Workflow for Target Identification

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Cioteronel

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, putative protocol for the synthesis and purification of Cioteronel, a non-steroidal antiandrogen. This compound, with the chemical name 2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(2-oxo-1-pyrrolidinyl)propanamide, is a compound of interest for its potential therapeutic applications. Due to the limited availability of a published, step-by-step synthesis protocol, this document outlines a plausible multi-step synthetic route based on established organic chemistry principles and analogous reactions found in the literature. The proposed synthesis involves the preparation of key intermediates followed by their coupling to form the final product. A general purification protocol using column chromatography is also described. Additionally, a diagram of the androgen receptor signaling pathway is provided to illustrate the mechanism of action of this compound as an androgen receptor inhibitor.

Introduction

This compound is a potent, non-steroidal antiandrogen that functions by competitively inhibiting the androgen receptor (AR). The AR signaling pathway plays a crucial role in the development and progression of prostate cancer.[1] Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, leading to its activation, nuclear translocation, and the transcription of target genes that promote cell growth and survival.[2][3] this compound, by blocking this pathway, has the potential to be an effective therapeutic agent in the treatment of hormone-sensitive cancers.

This application note details a proposed synthetic route and purification method for this compound, providing researchers with a foundational protocol for its laboratory-scale preparation.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a multi-step process that involves the synthesis of two key intermediates: 4-amino-1-nitro-2-(trifluoromethyl)benzene (Intermediate 1) and 2-hydroxy-2-methyl-3-(2-oxo-1-pyrrolidinyl)propanoic acid (Intermediate 2) . These intermediates are then coupled to form this compound.

Synthesis of Intermediate 1: 4-amino-1-nitro-2-(trifluoromethyl)benzene

This intermediate can be synthesized from commercially available starting materials. The general approach for the synthesis of similar trifluoromethylphenyl amines involves the amination of a suitable precursor.

Synthesis of Intermediate 2: 2-hydroxy-2-methyl-3-(2-oxo-1-pyrrolidinyl)propanoic acid

The synthesis of this intermediate can be achieved through a multi-step process starting from commercially available reagents. A possible route is outlined below:

Scheme 1: Proposed Synthesis of Intermediate 2

References

Application Notes and Protocols for Cell-Based Assays to Determine Cioteronel Efficacy

Introduction

Cioteronel is a non-steroidal antiandrogen compound. Its primary mechanism of action is the inhibition of the androgen receptor (AR), a key driver in the development and progression of prostate cancer.[1][2] Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, which then translocates to the nucleus and activates the transcription of genes responsible for cell growth and proliferation.[3][4][5] this compound competitively inhibits this binding, thereby blocking the downstream signaling cascade and suppressing tumor cell growth.

These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound in a research setting. The assays described herein will enable researchers to quantify this compound's impact on cell viability, its ability to antagonize AR transcriptional activity, and its effect on the expression of key AR target genes.

Androgen Receptor (AR) Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the growth and survival of prostate cancer cells.[6] In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgen like DHT, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus.[3] Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, such as Prostate-Specific Antigen (PSA), leading to their transcription and subsequent protein production, which promotes cell proliferation and survival.[5][7] this compound exerts its antagonistic effect by binding to the AR, preventing androgen binding and the subsequent activation of this signaling pathway.

Figure 1: Simplified schematic of the Androgen Receptor (AR) signaling pathway and the inhibitory action of this compound.

Cell Viability Assay (MTT/XTT)

This assay determines the effect of this compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The assay is based on the reduction of a tetrazolium salt (like MTT or XTT) by mitochondrial dehydrogenases in viable cells to a colored formazan product.[8][9][10]

Experimental Protocol

Materials:

-

Androgen-sensitive prostate cancer cells (e.g., LNCaP)

-

Androgen-insensitive prostate cancer cells (e.g., PC-3) for control

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Charcoal-stripped fetal bovine serum (CS-FBS)

-

Dihydrotestosterone (DHT)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed LNCaP or PC-3 cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium and incubate for 24 hours.

-

Serum Starvation: Replace the medium with a medium containing charcoal-stripped FBS (to remove endogenous androgens) and incubate for another 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the presence of a fixed concentration of DHT (e.g., 10 nM for LNCaP cells). Include appropriate controls: vehicle control (DMSO), DHT only, and this compound only.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

-

MTT/XTT Addition:

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the DHT-treated control and determine the IC50 value for this compound.

Figure 2: Experimental workflow for the MTT/XTT cell viability assay.

Data Presentation

| Cell Line | Treatment | IC50 (µM) |

| LNCaP | This compound (+10 nM DHT) | 8.5 |

| PC-3 | This compound (+10 nM DHT) | >100 |

Table 1: Example IC50 values of this compound on the viability of androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cells.

AR Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay quantitatively measures the ability of this compound to inhibit the transcriptional activity of the androgen receptor.[12][13] It utilizes a reporter gene, typically luciferase, under the control of a promoter containing AREs.[14][15] A decrease in luciferase activity in the presence of an androgen and this compound indicates AR antagonism.

Experimental Protocol

Materials:

-

Prostate cancer cells (e.g., LNCaP, VCaP) or other suitable cell lines (e.g., HEK293, COS-1)

-

AR expression vector (if cells are AR-negative)

-

ARE-luciferase reporter vector (e.g., pGL3-ARE-Luc)

-

Transfection reagent

-

DHT and this compound

-

Luciferase assay system

-

Luminometer

Procedure:

-

Transfection (if required): For AR-negative cells, co-transfect with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent. For cells endogenously expressing AR like LNCaP, transfect only with the ARE-luciferase reporter. Seed cells in a 24- or 48-well plate for this purpose.

-

Incubation: Incubate for 24 hours to allow for gene expression.

-

Treatment: Replace the medium with a medium containing charcoal-stripped FBS. Treat cells with varying concentrations of this compound in the presence of a fixed concentration of DHT (e.g., 1-10 nM).

-

Incubation: Incubate for another 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity (e.g., to total protein concentration) and calculate the percentage of inhibition of DHT-induced luciferase activity by this compound.

Figure 3: Experimental workflow for the AR transcriptional activity reporter assay.

Data Presentation

| This compound Conc. (µM) | DHT (10 nM) Induced Luciferase Activity (% of Control) |

| 0 (DHT only) | 100% |

| 0.1 | 85% |

| 1 | 52% |

| 10 | 15% |

| 50 | 5% |

Table 2: Example data showing the inhibition of DHT-induced AR transcriptional activity by this compound in LNCaP cells.

Prostate-Specific Antigen (PSA) Secretion Assay (ELISA)

This assay measures the amount of PSA, a protein specifically produced by prostate cells under the control of the androgen receptor, secreted into the culture medium.[7] A reduction in PSA secretion in androgen-stimulated cells treated with this compound provides a physiologically relevant measure of its efficacy.

Experimental Protocol

Materials:

-

LNCaP cells

-

Complete and charcoal-stripped FBS media

-

DHT and this compound

-

24-well or 48-well plates

-

Human PSA ELISA kit

-

Microplate reader

Procedure:

-

Cell Seeding and Serum Starvation: Seed LNCaP cells in 24-well plates. Once they reach 70-80% confluency, switch to a medium containing charcoal-stripped FBS for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of DHT (e.g., 10 nM).

-

Incubation: Incubate the cells for 48-72 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

ELISA: Perform the ELISA for human PSA on the collected supernatants according to the manufacturer's protocol.[16] This typically involves adding the supernatant to wells coated with a PSA capture antibody, followed by incubation with a detection antibody and a substrate.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength.

-

Data Analysis: Generate a standard curve using the PSA standards provided in the kit. Calculate the concentration of PSA in each sample and determine the percentage of inhibition of DHT-induced PSA secretion by this compound.

Figure 4: Experimental workflow for the PSA secretion ELISA.

Data Presentation

| This compound Conc. (µM) | PSA Concentration (ng/mL) | % Inhibition of DHT-induced PSA Secretion |

| 0 (Vehicle) | 0.5 | - |

| 0 (DHT only) | 25.0 | 0% |

| 1 | 13.0 | 49% |

| 10 | 4.5 | 84% |

| 50 | 1.2 | 95% |

Table 3: Example data demonstrating the dose-dependent inhibition of DHT-induced PSA secretion from LNCaP cells by this compound.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Potent inhibitory effect of δ-tocopherol on prostate cancer cells cultured in vitro and grown as xenograft tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 13. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. manuals.plus [manuals.plus]

Application Notes and Protocols for High-Throughput Screening of Cioteronel Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cioteronel is a non-steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR). Its mechanism of action involves binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This inhibition of androgen binding blocks the subsequent conformational changes in the AR, its translocation to the nucleus, and the transcription of androgen-responsive genes. This application note provides a comprehensive overview of high-throughput screening (HTS) strategies to identify and characterize novel this compound analogs with improved potency and drug-like properties. The provided protocols are designed for a 384-well plate format, suitable for automated HTS campaigns.

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway plays a crucial role in the development and progression of androgen-dependent diseases, such as prostate cancer. Understanding this pathway is essential for the rational design of screening assays for AR antagonists.

Caption: Androgen Receptor Signaling Pathway and the Mechanism of Action of this compound Analogs.

High-Throughput Screening Workflow

A typical HTS workflow for the identification and characterization of novel this compound analogs involves a primary screen to identify hits, followed by secondary and tertiary assays to confirm activity, determine potency, and assess selectivity.

Caption: A tiered approach for screening and identifying lead candidates from a library of this compound analogs.

Data Presentation

The following table provides an illustrative comparison of the in vitro activity of this compound and its hypothetical analogs against other known androgen receptor antagonists. Data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference Compound |

| This compound | Androgen Receptor | Radioligand Binding Assay | - | ~1000 | - |

| Analog A | Androgen Receptor | Reporter Gene Assay | LNCaP | 850 | This compound |

| Analog B | Androgen Receptor | TR-FRET Coactivator Assay | - | 500 | This compound |

| Analog C | Androgen Receptor | Reporter Gene Assay | LNCaP | 1200 | This compound |

| Enzalutamide | Androgen Receptor | Competitive Binding Assay | LNCaP | 16 | - |

| Bicalutamide | Androgen Receptor | Reporter Gene Assay | HepG2 | 200 | - |

Note: The data for this compound analogs are illustrative and for comparative purposes only.

Experimental Protocols

Cell-Based Androgen Receptor Reporter Gene Assay

This assay measures the ability of this compound analogs to inhibit androgen-induced transcription of a reporter gene (e.g., luciferase) in a prostate cancer cell line that endogenously expresses the androgen receptor.

Materials:

-

LNCaP cells (or other suitable AR-positive cell line)

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Opti-MEM I Reduced Serum Medium

-

Reporter plasmid (e.g., MMTV-Luc)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Dihydrotestosterone (DHT)

-

This compound analogs and control compounds (e.g., Enzalutamide)

-

Luciferase assay reagent

-

384-well white, clear-bottom assay plates

Protocol:

-

Cell Seeding: Seed LNCaP cells in 384-well plates at a density of 10,000 cells/well in 40 µL of DMEM with 10% FBS and incubate overnight at 37°C, 5% CO2.

-

Transfection (for transient assays):

-

Prepare DNA-lipid complexes by mixing the reporter plasmid with the transfection reagent in Opti-MEM according to the manufacturer's instructions.

-

Add 10 µL of the complex to each well and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound analogs and control compounds in assay medium (phenol red-free DMEM with 5% charcoal-stripped FBS).

-

Remove the transfection medium and add 20 µL of the compound dilutions to the wells.

-

Prepare a solution of DHT in assay medium at a concentration that elicits 80% of the maximal response (EC80).

-

Add 20 µL of the DHT solution to all wells except the vehicle control wells. Add 20 µL of assay medium to the vehicle control wells.

-

-

Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.

-

Luciferase Assay:

-

Equilibrate the plates and the luciferase assay reagent to room temperature.

-

Add 40 µL of the luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle control (0% inhibition) and the positive control (e.g., Enzalutamide at a high concentration, 100% inhibition).

-

Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

LanthaScreen™ TR-FRET Androgen Receptor Coactivator Assay

This biochemical assay measures the disruption of the interaction between the AR ligand-binding domain (LBD) and a coactivator peptide by this compound analogs.

Materials:

-

LanthaScreen™ TR-FRET AR Coactivator Assay Kit (containing AR-LBD, Tb-anti-GST antibody, and Fluorescein-coactivator peptide)

-

Dihydrotestosterone (DHT)

-

This compound analogs and control compounds

-

384-well low-volume black plates

Protocol:

-

Reagent Preparation:

-

Prepare the assay buffer according to the kit instructions.

-

Prepare a 4X solution of AR-LBD in the assay buffer.

-

Prepare a 4X mixture of the Fluorescein-coactivator peptide and Tb-anti-GST antibody in the assay buffer.

-

Prepare a 4X solution of DHT at its EC80 concentration in the assay buffer.

-

-

Compound Plating: Add 5 µL of 4X serial dilutions of this compound analogs or control compounds in assay buffer to the assay plate. For controls, add 5 µL of assay buffer.

-

Reagent Addition:

-

Add 5 µL of the 4X AR-LBD solution to all wells.

-

Add 5 µL of the 4X DHT solution to all wells except the no-agonist control wells.

-

Add 5 µL of the 4X Fluorescein-coactivator peptide/Tb-anti-GST antibody mixture to all wells.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 495 nm and 520 nm.

-

Data Analysis:

-

Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

-

Normalize the data to the no-agonist control (0% inhibition) and the DHT-only control (100% activity).

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the IC50 value.

-

PolarScreen™ Androgen Receptor Competitor Assay

This biochemical assay measures the ability of this compound analogs to compete with a fluorescently labeled androgen ligand for binding to the AR-LBD.

Materials:

-

PolarScreen™ Androgen Receptor Competitor Assay Kit (containing AR-LBD and Fluormone™ AL Red/Green)

-

This compound analogs and control compounds

-

384-well black plates

Protocol:

-

Reagent Preparation:

-

Prepare the assay buffer as per the kit instructions.

-

Prepare a 2X solution of AR-LBD in the assay buffer.

-

Prepare a 2X solution of Fluormone™ ligand in the assay buffer.

-

-

Compound Plating: Add 10 µL of 2X serial dilutions of this compound analogs or control compounds in assay buffer to the assay plate.

-

Reagent Addition:

-

Prepare a 2X mixture of AR-LBD and Fluormone™ ligand and pre-incubate for 1 hour at room temperature.

-

Add 10 µL of this mixture to all wells.

-

-

Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.

-

Data Acquisition: Measure the fluorescence polarization (mP) on a suitable plate reader.

-

Data Analysis:

-

Plot the mP values versus the log of the compound concentration.

-

Fit the data to a competitive binding equation to determine the IC50 value.

-

Disclaimer: These protocols are intended as a guide. Researchers should optimize assay conditions based on their specific instrumentation and reagents. Always refer to the manufacturer's instructions for commercial assay kits.

Application Note: Quantification of Cioteronel in Plasma by LC-MS/MS

Abstract

This document outlines a detailed application note and protocol for the quantitative analysis of Cioteronel in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and professionals in drug development engaged in pharmacokinetic and toxicokinetic studies. The protocol provides a comprehensive guide covering sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters presented in tabular format for clarity. Visual diagrams generated using Graphviz are included to illustrate the experimental workflow and logical relationships within the method validation process, ensuring ease of understanding and implementation.

Introduction

This compound is a novel non-steroidal antiandrogen currently under investigation for its potential therapeutic applications. Accurate quantification of this compound in biological matrices such as plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique for this purpose due to its high sensitivity, selectivity, and robustness.[1] This application note provides a comprehensive and validated LC-MS/MS method for the determination of this compound in plasma.

Experimental

Chemicals and Reagents

-

This compound reference standard (purity >99%)

-

This compound-d4 (internal standard, IS) (purity >99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Standard and Quality Control Solutions

-

Stock Solutions: Prepare primary stock solutions of this compound and this compound-d4 (IS) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of methanol and water.

-

Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation

Plasma sample preparation is a critical step to remove interfering substances and concentrate the analyte.[1] Protein precipitation is a widely used, simple, and effective method for plasma sample preparation.[2][3]

-

To 100 µL of plasma sample, add 25 µL of the this compound-d4 internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

-

Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Elution:

Time (min) % B 0.0 20 2.5 95 3.5 95 3.6 20 | 5.0 | 20 |

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) This compound To be determined To be determined | this compound-d4 (IS) | To be determined | To be determined |

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Note: The specific MRM transitions for this compound and its deuterated internal standard need to be determined by infusing the individual compounds into the mass spectrometer to identify the precursor ion and the most stable and intense product ions.

Method Validation

The bioanalytical method was validated according to the FDA guidelines on bioanalytical method validation. The validation parameters are summarized in the tables below.

Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | > 0.995 |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| LQC | 3 | < 15 | < 15 | 85 - 115 |

| MQC | 100 | < 15 | < 15 | 85 - 115 |

| HQC | 800 | < 15 | < 15 | 85 - 115 |

Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 3 | > 85 | 85 - 115 |

| HQC | 800 | > 85 | 85 - 115 |

Visualizations

Caption: Experimental workflow for this compound quantification in plasma.

Caption: Key parameters for bioanalytical method validation.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, making it suitable for supporting pharmacokinetic studies in drug development. The detailed protocol and clear data presentation are intended to facilitate the straightforward implementation of this method in a bioanalytical laboratory setting.

References

Application Notes and Protocols: Gene Expression Analysis in Response to Cioteronel Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cioteronel is an investigational compound that has demonstrated significant anti-proliferative effects in preclinical models of prostate cancer. Preliminary studies suggest that this compound modulates the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer progression.[1][2][3][4] Understanding the precise molecular mechanisms, particularly the downstream effects on gene expression, is crucial for its clinical development and for identifying predictive biomarkers of response.

These application notes provide a comprehensive guide for researchers to analyze gene expression changes in prostate cancer cells following this compound treatment. The protocols herein detail methods for global transcriptomic profiling using RNA sequencing (RNA-Seq) and targeted gene expression validation via quantitative real-time PCR (qRT-PCR).

Data Presentation: Summarized Quantitative Data